molecular formula C5H3ClN2S B12075942 3-Amino-5-chloro-2-cyanothiophene

3-Amino-5-chloro-2-cyanothiophene

Cat. No.: B12075942
M. Wt: 158.61 g/mol
InChI Key: PKSKOQNCWLCEIU-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-cyanothiophene is an organic compound with the molecular formula C5H3ClN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of amino, chloro, and cyano functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-2-cyanothiophene can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-cyanothiophene with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-2-cyanothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-5-chloro-2-cyanothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2-cyanothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C5H3ClN2S

Molecular Weight

158.61 g/mol

IUPAC Name

3-amino-5-chlorothiophene-2-carbonitrile

InChI

InChI=1S/C5H3ClN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2

InChI Key

PKSKOQNCWLCEIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1N)C#N)Cl

Origin of Product

United States

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